2-Methyl-3-oxo-5-(prop-1-EN-2-YL)cyclohexane-1-carboxylic acid
CAS No.:
Cat. No.: VC17534881
Molecular Formula: C11H16O3
Molecular Weight: 196.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16O3 |
|---|---|
| Molecular Weight | 196.24 g/mol |
| IUPAC Name | 2-methyl-3-oxo-5-prop-1-en-2-ylcyclohexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C11H16O3/c1-6(2)8-4-9(11(13)14)7(3)10(12)5-8/h7-9H,1,4-5H2,2-3H3,(H,13,14) |
| Standard InChI Key | PXMLTESPARDFLC-UHFFFAOYSA-N |
| Canonical SMILES | CC1C(CC(CC1=O)C(=C)C)C(=O)O |
Introduction
Molecular Identification and Structural Characteristics
IUPAC Nomenclature and Formula
The systematic name 2-methyl-3-oxo-5-(prop-1-en-2-yl)cyclohexane-1-carboxylic acid delineates its substituents: a carboxylic acid group at position 1, a methyl group at position 2, a ketone at position 3, and a prop-1-en-2-yl (isopropenyl) group at position 5. Its molecular formula is C₁₁H₁₄O₃, derived from the cyclohexane backbone (C₆H₁₀) modified by functional groups:
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Carboxylic acid (–COOH): +1 C, 2 O, 2 H
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Methyl (–CH₃): +1 C, 3 H
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Ketone (=O): +1 O
Stereochemical Features
The cyclohexane ring adopts a chair conformation, as observed in the structurally analogous compound 2-methyl-3-oxo-5-(prop-1-en-2-yl)cyclohexane-1-carbonitrile . The stereocenters at positions 1, 2, and 5 introduce chirality, with the absolute configuration influenced by the synthetic route. For example, the use of (S)-carvone in Michael addition reactions can dictate stereochemical outcomes .
Synthesis and Reaction Pathways
Michael Addition in Ionic Liquids
A key synthetic route for related compounds involves Michael addition reactions in ionic liquids (ILs). For instance, 2-methyl-3-oxo-5-(prop-1-en-2-yl)cyclohexane-1-carbonitrile is synthesized via the reaction of (S)-carvone with sodium cyanide in the IL [TMG][LAC] at 60°C . This method highlights the utility of ILs as green solvents, offering high yields (86–99%) and stereocontrol.
Hydrolysis of Nitriles to Carboxylic Acids
The target carboxylic acid derivative could be synthesized through acid- or base-catalyzed hydrolysis of the corresponding nitrile. For example, nitrile groups (–CN) are convertible to carboxylic acids (–COOH) under aqueous acidic conditions (e.g., HCl/H₂O) or via enzymatic methods .
Structural and Spectroscopic Analysis
Crystallographic Data
X-ray diffraction studies of the carbonitrile analog reveal a chair conformation for the cyclohexane ring, with bond lengths and angles consistent with strained cyclic ketones. The ketone oxygen (O1) and nitrile group (C≡N) exhibit bond lengths of 1.214 Å and 1.146 Å, respectively .
NMR and IR Spectroscopy
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¹H NMR: Peaks for the isopropenyl group appear as doublets at δ 4.83–4.94 ppm (H-9), while methyl protons resonate at δ 1.75–1.77 ppm .
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¹³C NMR: The ketone carbon (C=O) appears at δ 206–207 ppm, and the carboxylic acid carbon (–COOH) is expected near δ 170–175 ppm .
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IR: Strong absorption at ~1709 cm⁻¹ corresponds to the ketone (C=O), while the carboxylic acid O–H stretch appears as a broad peak near 2500–3000 cm⁻¹ .
Physicochemical Properties
Thermodynamic Parameters
While direct data for the title compound is limited, analogous compounds provide insights:
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Boiling Point: Estimated at 280–300°C (similar to cyclohexanecarboxylic acid derivatives) .
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LogP: Predicted to be ~1.08, indicating moderate lipophilicity .
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Solubility: Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the carboxylic acid and ketone groups .
Stability and Reactivity
The α,β-unsaturated ketone moiety renders the compound prone to Michael addition reactions, while the carboxylic acid group enables salt formation or esterification. Stability under acidic/basic conditions requires further study.
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